
Azido-PEG3-(CH2)3OH
Overview
Description
Azido-PEG3-(CH2)3OH is a PEG linker with a three-carbon chain between the PEG fragment and the OH group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
This compound is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
This compound has a molecular weight of 233.3 g/mol and a molecular formula of C9H19N3O4 . It contains an azide group and a terminal hydroxyl group .Chemical Reactions Analysis
The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.3 g/mol and a molecular formula of C9H19N3O4 . It is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Conjugation Chemistry and Drug Delivery
Azido-PEG3-(CH2)3OH plays a significant role in conjugation chemistry. It is used for "click" conjugation, facilitating the attachment of various ligands through 1,3-dipolar cycloaddition reactions. This approach is crucial for developing targeted drug delivery systems (Hiki & Kataoka, 2007). Additionally, azido-functionalized poly(ethylene glycol) derivatives are increasingly utilized in nanoparticle-forming polymeric systems for targeted drug delivery, emphasizing the importance of accurately quantifying azide incorporation in these polymers (Semple et al., 2016).
Cell Adhesion and Migration
The compound is employed to create dynamic surface coatings for cell adhesion and migration. This technique is beneficial for various applications, including tissue motility assays and patterned coculturing (van Dongen et al., 2013). It allows for the rapid triggering of cell adhesion upon the addition of functional peptides to the culture medium.
Site-Specific Protein Modification
This compound is used in the site-specific PEGylation of proteins containing unnatural amino acids. This methodology, involving the incorporation of para-azidophenylalanine into proteins, facilitates the selective modification of proteins, which is useful for therapeutic applications (Deiters et al., 2004).
Bioconjugation and Molecular Probing
The compound is crucial in synthesizing heterobifunctional linkers for the conjugation of ligands to molecular probes. This application is significant for studying carbohydrate-binding proteins and other biomolecules (Bertozzi & Bednarski, 1991).
Synthesis of Functional Polymers
This compound is instrumental in synthesizing functional polymers. Its azido functionality allows for the incorporation into diverse polymeric structures, which can be used in various industrial and scientific applications, including the development of new binders for composite solid propellants (Yang Rong-jie, 2011).
Magnetic Material Research
The azido group in this compound is used in magnetochemistry for constructing magnetic molecule materials. Its role in forming azido-mediated magnets is of considerable interest, influencing the magnetic behaviors of these materials (Zeng et al., 2009).
Water Dynamics and Biopolymer Interactions
This compound aids in understanding water structure and dynamics in crowded environments like cytoplasm. It serves as a macromolecular crowder, providing insights into the hydration dynamics of biopolymers in cellular-like conditions (Verma et al., 2016).
Mechanism of Action
Target of Action
Azido-PEG3-(CH2)3OH is a polyethylene glycol (PEG) derivative . Its primary targets are molecules that contain alkyne, BCN, or DBCO groups . These targets are often found in various biological and chemical entities, making this compound a versatile tool in pharmaceutical research and development .
Mode of Action
this compound interacts with its targets through a process known as Click Chemistry . Specifically, the azide group in this compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is highly selective and efficient, leading to minimal side reactions .
Biochemical Pathways
The formation of the triazole linkage alters the structure and function of the target molecules . While the specific biochemical pathways affected by this compound depend on the nature of the target molecules, the compound generally enables the synthesis of targeted drug conjugates, PEGylation of proteins and peptides, and the development of advanced drug delivery systems .
Pharmacokinetics
this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance its absorption and distribution in the body.
Result of Action
The result of this compound’s action at the molecular and cellular levels is the formation of stable, covalent linkages with target molecules . This can lead to changes in the target molecules’ structure and function, potentially enhancing their therapeutic efficacy or enabling their use in advanced drug delivery systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction may depend on the pH and temperature of the environment . Moreover, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store this compound at -20°C to maintain its stability and reactivity.
Future Directions
Biochemical Analysis
Biochemical Properties
Azido-PEG3-(CH2)3OH is known for its high reactivity in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . These click chemistry reactions enable the formation of stable, covalent linkages with minimal side reactions, making azido-functionalized PEGs ideal for advanced bioconjugation strategies .
Cellular Effects
Peg derivatives are generally known to enhance stability, solubility, and bioavailability of conjugated molecules . This could influence cell function by improving the delivery and effectiveness of conjugated drugs or biomolecules.
Molecular Mechanism
The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly specific and efficient, enabling precise control over the conjugation process . The hydroxyl group at the other end of the molecule provides further reactivity for additional chemical modifications .
Temporal Effects in Laboratory Settings
Peg derivatives are generally known for their stability, which contributes to their widespread use in biomedical applications .
Metabolic Pathways
Peg derivatives are generally known to be biologically inert and resistant to metabolic degradation .
Transport and Distribution
Peg derivatives are generally known to enhance the solubility and bioavailability of conjugated molecules, which could influence their transport and distribution .
Subcellular Localization
The localization of PEG-conjugated molecules can be influenced by the properties of the conjugated molecule .
Properties
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSDGPCVMBHTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230636 | |
| Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807512-36-2 | |
| Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)
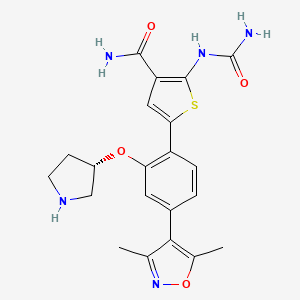
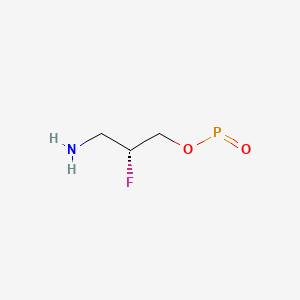
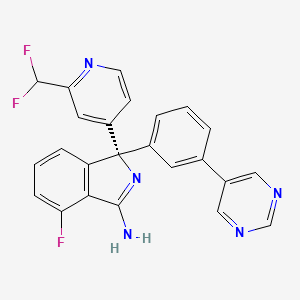

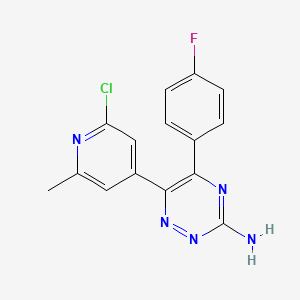
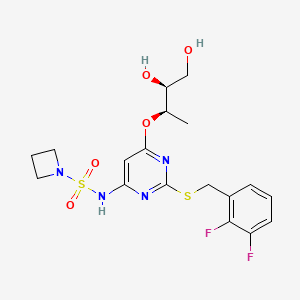
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)


